molecular formula C18H16FN3O3S3 B3018629 N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide CAS No. 1351641-08-1

N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide

Cat. No. B3018629
CAS RN: 1351641-08-1
M. Wt: 437.52
InChI Key: GTHORFMWSIXUPL-UHFFFAOYSA-N
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Description

The compound you mentioned, “N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide”, is a complex organic molecule. It contains several functional groups, including a fluorobenzyl group, a sulfonyl group, a tetrahydrothiazolo group, a pyridin group, and a carboxamide group attached to a thiophene ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available in the search results, substituted pyridines with diverse functional groups are synthesized via various methodologies . One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. Pyridine is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .

Scientific Research Applications

1. Detection Techniques in Chemical and Biological Sciences

The compound has been utilized in the development of reaction-based fluorescent probes for the selective detection of thiophenols over aliphatic thiols. This advancement is significant in chemical, biological, and environmental sciences for detecting relevant toxic benzenethiols and biologically active aliphatic thiols. The design involves intramolecular charge transfer pathways using electron-withdrawing groups and linkers, enhancing selectivity and sensitivity, and proving useful in environmental and biological sciences for thiophenols sensing in water samples (Wang, Han, Jia, Zhou, & Deng, 2012).

2. Synthesis of Novel Compounds with Biological Activities

The compound is part of a series of synthesizations, aiming to create new molecules with potential biological activities. This includes creating novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, which has shown promise in bioassays for antifungal activities and insecticidal activity (Xu et al., 2017).

3. Antitumor and Antimicrobial Agent Synthesis

The compound plays a role in synthesizing novel series of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates, which were later used for synthesizing thienotriazolopyrimidine-benzene-sulfonamide derivatives. These compounds were evaluated for their in vitro activity against human tumor cell lines and exhibited promising antitumor and antibacterial activities (Hafez, Alsalamah, & El-Gazzar, 2017).

properties

IUPAC Name

N-[5-[(3-fluorophenyl)methylsulfonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S3/c19-13-4-1-3-12(9-13)11-28(24,25)22-7-6-14-16(10-22)27-18(20-14)21-17(23)15-5-2-8-26-15/h1-5,8-9H,6-7,10-11H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHORFMWSIXUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CS3)S(=O)(=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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